

# The Emerging Role of the FAM83 Family in Developmental Biology: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The Family with sequence similarity 83 (FAM83) consists of eight members (FAM83A-H) that are gaining attention for their roles in cellular signaling. While extensively studied in the context of oncology, their functions in developmental biology are an emerging field of investigation. This technical guide synthesizes the current understanding of the FAM83 family's involvement in key developmental processes. Evidence suggests that FAM83 proteins are crucial players in signaling pathways fundamental to embryogenesis and organogenesis, including the Wnt, MAPK/ERK, PI3K/AKT, and Hippo pathways. Dysregulation of FAM83 members, such as FAM83G and FAM83H, has been directly linked to developmental disorders affecting the skin and teeth, respectively. This document provides a comprehensive overview of the known signaling interactions, summarizes the available data, and presents detailed experimental methodologies to facilitate further research into the developmental roles of this intriguing protein family.

## Introduction to the FAM83 Protein Family

The FAM83 protein family is characterized by a conserved N-terminal Domain of Unknown Function 1669 (DUF1669)[1]. While initially identified for their association with various cancers, the signaling pathways they modulate are also critical for embryonic development. All eight members of the FAM83 family have been shown to interact with Casein Kinase 1 (CK1) isoforms, suggesting a role in a multitude of cellular processes[1][2]. The study of FAM83



proteins in developmental biology is a nascent field, with current knowledge largely extrapolated from cancer research and a few direct links to developmental disorders.

# FAM83 Members in Developmental Signaling Pathways

FAM83 proteins have been shown to influence several key signaling cascades that are integral to development.

### Wnt/β-Catenin Signaling

The Wnt pathway is fundamental for processes such as body axis formation, cell fate specification, and organogenesis. Several FAM83 members have been shown to modulate Wnt signaling. For instance, FAM83A can enhance the expression of active  $\beta$ -catenin and its downstream targets[3]. Furthermore, pathogenic variants in FAM83G that cause palmoplantar keratoderma, a developmental skin disorder, have been shown to disrupt Wnt signaling through a loss of interaction with CK1 $\alpha$ [4].



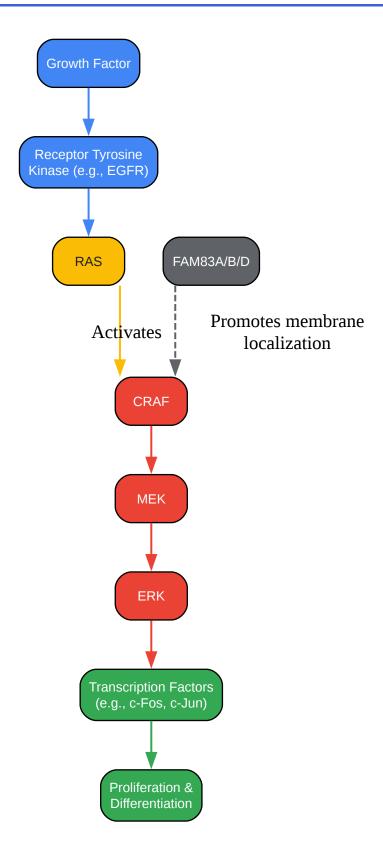
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**Caption:** FAM83G modulates Wnt signaling via its interaction with CK1α.

## MAPK/ERK Signaling

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival during development. Multiple FAM83 members, including FAM83A, FAM83B, and FAM83D, have been shown to activate the MAPK pathway, often by interacting with CRAF. This suggests a potential role for these proteins in developmental processes regulated by MAPK signaling, such as limb and craniofacial development.





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Caption: FAM83 proteins can activate the MAPK/ERK signaling cascade.



### **PI3K/AKT Signaling**

The PI3K/AKT pathway is essential for cell growth, survival, and metabolism, all of which are critical during development. FAM83A has been shown to promote the activation of this pathway, potentially through interaction with the p85 subunit of PI3K. This implicates FAM83A in the regulation of tissue growth and survival during embryogenesis.

## **Quantitative Data Summary**

While quantitative data for the role of FAM83 family members in developmental biology is limited, data from cancer studies can provide insights into their potential functions. The following tables summarize key findings.

Table 1: FAM83 Family Member Interactions with Developmental Signaling Pathways



FAM83 Member	Interacting Pathway	Key Interacting Protein(s)	Observed Effect	Reference(s)
FAM83A	Wnt/β-catenin	Active β-catenin	Upregulation of Wnt target genes	
MAPK/ERK	CRAF	Activation of MAPK signaling		
PI3K/AKT	PI3K p85 subunit	Activation of AKT	_	
Hippo	YAP1	Upregulation of YAP1 and its targets	-	
FAM83B	MAPK/ERK	CRAF	Activation of MAPK signaling	
Wnt/β-catenin	APC	Inhibition of Wnt pathway		-
FAM83D	MAPK/ERK	c-Raf, MEK	Activation of MEK/ERK pathway	
FAM83F	DNA Damage Response	-	Increased sensitivity to DNA damage in zebrafish embryos	<u> </u>
FAM83G	Wnt/β-catenin	CK1α	Attenuation of Wnt signaling when mutated	-
BMP Signaling	Smad1	Promotes non- canonical Smad4- independent signaling		



FAM83H	Tooth Enamel Development	- amelogenesis imperfecta
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Disclaimer: The majority of the data presented in this table is derived from studies conducted in the context of cancer. The developmental implications are inferred from the known roles of the signaling pathways.

Table 2: Expression Patterns of FAM83 Members with Potential Developmental Relevance

FAM83 Member	Tissue/Developme ntal Stage with Notable Expression	Implication for Development	Reference(s)
FAM83A	Esophagus, Vagina, Cervix (in adults)	Potential role in epithelial tissue maintenance and development	
FAM83F	Hatching gland of zebrafish embryos	Role in the developmental process of hatching	
FAM83G	Epidermis and hair follicles	Crucial for skin and hair development	
FAM83H	Developing tooth enamel	Essential for proper enamel formation	

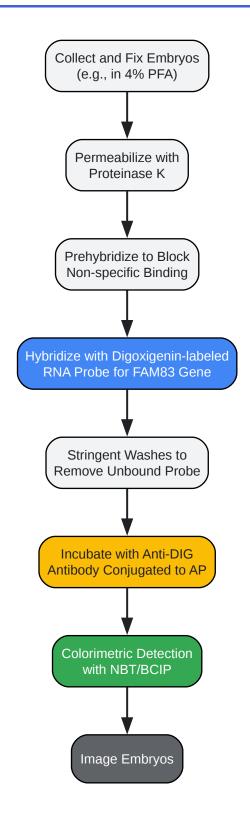
# **Experimental Protocols**

Detailed experimental protocols for studying FAM83 function in a developmental context are not yet well-established. However, methodologies from cancer research can be adapted.

# Analysis of Gene Expression in Embryos (Whole-Mount In Situ Hybridization)

This protocol is a standard method for visualizing gene expression patterns in whole embryos.





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**Caption:** Workflow for whole-mount in situ hybridization.

Detailed Methodology:

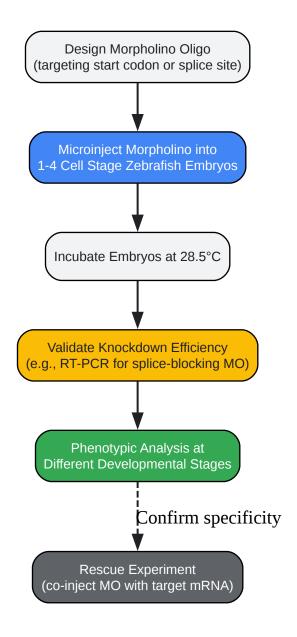


- Embryo Collection and Fixation: Collect embryos at desired developmental stages and fix overnight in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C.
- Dehydration and Storage: Dehydrate embryos through a graded methanol/PBS series and store in 100% methanol at -20°C.
- Rehydration and Permeabilization: Rehydrate embryos through a graded methanol/PBST (PBS with Tween-20) series. Permeabilize with a brief Proteinase K treatment (concentration and time are stage-dependent).
- Prehybridization: Incubate embryos in hybridization buffer for several hours at 65-70°C.
- Hybridization: Replace prehybridization buffer with hybridization buffer containing the digoxigenin (DIG)-labeled antisense RNA probe for the specific FAM83 member and incubate overnight at 65-70°C.
- Washes: Perform a series of stringent washes in solutions with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature.
- Antibody Incubation: Block non-specific antibody binding and then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Detection: After extensive washes in PBST, perform the colorimetric reaction using NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) as substrates for AP.
- Imaging: Stop the reaction, clear the embryos if necessary, and image using a stereomicroscope.

# Functional Analysis using Morpholino-mediated Knockdown in Zebrafish

This protocol is adapted from studies on Fam83f in zebrafish and is a powerful tool for assessing gene function during early development.





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**Caption:** Workflow for morpholino-mediated knockdown in zebrafish.

#### Detailed Methodology:

- Morpholino Design: Design antisense morpholino oligomers (MOs) to target either the translation start site (ATG-blocking MO) or a splice junction (splice-blocking MO) of the FAM83 gene of interest.
- Microinjection: Prepare the injection solution containing the MO at the desired concentration and a tracer dye (e.g., phenol red). Microinject a defined volume (e.g., 1-2 nL) into the yolk of



1-4 cell stage zebrafish embryos.

- Incubation and Monitoring: Incubate the injected embryos in E3 embryo medium at 28.5°C and monitor for developmental defects at regular intervals.
- Validation of Knockdown: For splice-blocking MOs, validate the knockdown efficiency by performing RT-PCR on RNA extracted from a pool of injected embryos to detect aberrant splicing. For ATG-blocking MOs, validation can be more challenging and may involve western blotting if a specific antibody is available.
- Phenotypic Analysis: Carefully document any observed developmental phenotypes, such as morphological defects, altered organ development, or behavioral changes.
- Rescue Experiment: To confirm the specificity of the observed phenotype, co-inject the MO
  with a synthetic mRNA encoding the target FAM83 protein that is not targeted by the MO. A
  rescue of the phenotype indicates specificity.

### **Future Directions and Conclusion**

The role of the FAM83 protein family in developmental biology is a promising area for future research. While their involvement in key developmental signaling pathways is evident from cancer studies, further investigation is required to elucidate their precise functions during embryogenesis and organogenesis. The use of model organisms such as zebrafish, Xenopus, and mice will be instrumental in uncovering the developmental roles of each FAM83 member. For drug development professionals, understanding the fundamental developmental functions of these proteins is crucial, as targeting them therapeutically for cancer may have unforeseen consequences on tissue homeostasis and regeneration in adults. This technical guide provides a foundation for these future investigations, highlighting the knowns and the significant unknowns that remain to be explored.

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